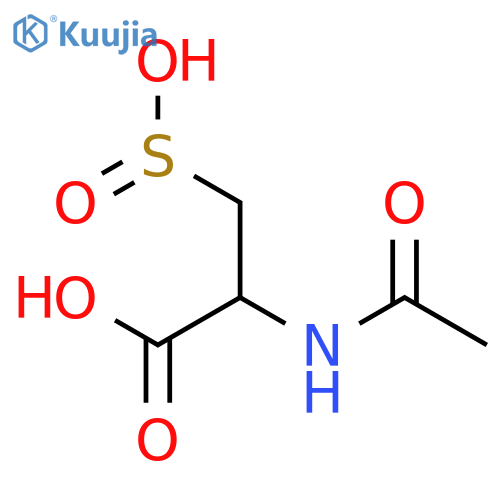

Cas no 282727-77-9 (N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine)

N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine 化学的及び物理的性質

名前と識別子

-

- L-Alanine, N-acetyl-3-sulfino-

- Acetylcysteine Impurity 4 Disodium Salt

- N-?acetyl-?3-?sulfino-L-?alanine

- Acetylcysteine Impurity 10 Disodium Salt

- N-?Acetyl-?3-?sulfino-L-?alanine

- 282727-77-9

- N-Acetyl-3-sulfino-L-alanine

- N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine

-

- インチ: InChI=1S/C5H9NO5S/c1-3(7)6-4(5(8)9)2-12(10)11/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11)/t4-/m0/s1

- InChIKey: OLDOHNVNKOLFSP-BYPYZUCNSA-N

計算された属性

- 精确分子量: 195.02014356Da

- 同位素质量: 195.02014356Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 6

- 重原子数量: 12

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123Ų

- XLogP3: -1.7

じっけんとくせい

- ゆうかいてん: NA

- Boiling Point: NA

N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine Security Information

- 危害声明: CAUTION: May irritate eyes, skin

- セキュリティの説明: CAUT

N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | N598300-10mg |

N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine |

282727-77-9 | 10mg |

$ 1240.00 | 2022-06-03 | ||

| TRC | N598300-25mg |

N-Acetyl-3-sulfino-L-alanine |

282727-77-9 | 25mg |

$775.00 | 2023-05-17 | ||

| TRC | N598300-50mg |

N-Acetyl-3-sulfino-L-alanine |

282727-77-9 | 50mg |

$1378.00 | 2023-05-17 | ||

| TRC | N598300-1mg |

N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine |

282727-77-9 | 1mg |

$ 155.00 | 2022-06-03 | ||

| TRC | N598300-5mg |

N-Acetyl-3-sulfino-L-alanine |

282727-77-9 | 5mg |

$173.00 | 2023-05-17 | ||

| TRC | N598300-100mg |

N-Acetyl-3-sulfino-L-alanine |

282727-77-9 | 100mg |

$ 3000.00 | 2023-09-06 |

N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine 関連文献

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249

-

10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanineに関する追加情報

N-Acetyl-3-Sulfino-L-Alanine: A Comprehensive Overview

N-Acetyl-3-sulfino-L-alanine, with the CAS number 282727-77-9, is a unique amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is characterized by its sulfino group attached to the third carbon of the alanine backbone, which confers it with distinct chemical and biological properties. The N-Acetyl group further enhances its stability and bioavailability, making it a promising candidate for various applications in medicine and biotechnology.

Recent studies have highlighted the role of N-Acetyl-3-sulfino-L-alanine in modulating cellular signaling pathways. Researchers have demonstrated that this compound acts as a potent antioxidant, effectively neutralizing reactive oxygen species (ROS) and mitigating oxidative stress. This property is particularly relevant in the context of chronic diseases such as cardiovascular disorders, neurodegenerative diseases, and cancer, where oxidative stress plays a pivotal role in disease progression.

One of the most intriguing aspects of N-Acetyl-3-sulfino-L-alanine is its ability to regulate inflammation. Preclinical studies have shown that this compound inhibits pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the production of anti-inflammatory mediators like interleukin-10 (IL-10). These findings suggest that N-Acetyl-3-sulfino-L-alanine could be a potential therapeutic agent for inflammatory conditions such as arthritis, inflammatory bowel disease (IBD), and allergic reactions.

The metabolic effects of N-Acetyl-3-sulfino-L-alanine have also been extensively studied. Emerging evidence indicates that this compound plays a role in glucose metabolism by enhancing insulin sensitivity and improving pancreatic beta-cell function. In animal models of type 2 diabetes, administration of N-Acetyl-3-sulfino-L-alanine resulted in significant reductions in blood glucose levels and improved lipid profiles. These observations underscore its potential as a novel intervention for metabolic disorders.

From a structural perspective, the sulfino group in N-Acetyl-3-sulfino-L-alanine introduces a unique stereochemistry that influences its interactions with cellular proteins and enzymes. This stereochemical specificity is thought to contribute to its selective biological activities. For instance, the sulfino group may act as a binding site for metal ions or serve as a platform for post-translational modifications, further expanding its functional versatility.

Another area of active research is the exploration of N-Acetyl-3-sulfino-L-alanine as a nutraceutical ingredient. Given its antioxidant, anti-inflammatory, and metabolic benefits, this compound has been proposed as an additive in functional foods and dietary supplements. Preliminary studies suggest that incorporating N-Acetyl-3-sulfino-L-alanine into the diet can enhance overall health and reduce the risk of chronic diseases associated with oxidative stress and inflammation.

In terms of synthesis and production, N-Acetyl-3-sulfino-L-alanine can be derived from natural sources or synthesized chemically. Advances in biotechnology have enabled cost-effective production methods, making this compound more accessible for large-scale applications. The development of scalable manufacturing processes is expected to further drive its adoption in both research and commercial settings.

Looking ahead, the potential applications of N-Acetyl-3-sulfino-L-alanine are vast and varied. Its ability to modulate multiple physiological pathways positions it as a versatile tool in drug discovery and development. Ongoing clinical trials are investigating its efficacy in treating conditions such as obesity, diabetes, and autoimmune diseases. If successful, these trials could pave the way for regulatory approval and widespread use of this compound in medical practice.

In conclusion, N-Acetyl-3-sulfino-L-alanine represents a cutting-edge molecule with immense potential in the fields of health and medicine. Its unique chemical structure, coupled with its diverse biological activities, makes it a subject of intense scientific interest. As research continues to unravel its mechanisms of action and therapeutic applications, this compound is poised to make significant contributions to human health and well-being.

282727-77-9 (N-\u200bAcetyl-\u200b3-\u200bsulfino-L-\u200balanine) Related Products

- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)

- 23204-68-4(MORPHOLINE, 2,3-DIPHENYL-, (2R-CIS)-)

- 923120-26-7(4-Cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol)

- 1490737-84-2(2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol)

- 634-01-5(Adenosine 2',3'-cyclic monophosphate triethylammonium salt)

- 2227725-21-3(rac-(1R,2R)-2-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-ol)

- 1805439-39-7(Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate)

- 2172434-24-9(2-2-fluoro-4-(trifluoromethyl)phenylpyridine-3,4-diamine)

- 1455435-87-6(2,5-Dibromo-3,4-difluoroaniline)

- 1806048-88-3(Methyl 4-methyl-6-nitro-3-(trifluoromethoxy)pyridine-2-acetate)